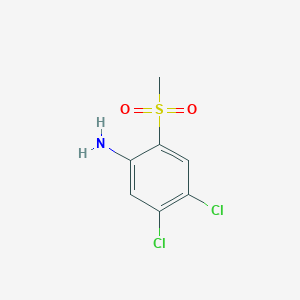
4,5-Dichloro-2-methanesulfonylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-methanesulfonylaniline is a chemical compound with the molecular formula C7H7Cl2NO2S and a molecular weight of 240.1 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula C7H7Cl2NO2S . The InChI code for this compound is 1S/C7H7Cl2NO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .Wissenschaftliche Forschungsanwendungen
Oxidation Processes
Oxidation of methyl (methylthio)methyl sulfoxide with various oxidants has been studied extensively, providing insights into the preparation of sulfoxides and sulfones, which are crucial intermediates in organic synthesis. The work of Ogura, Suzuki, and Tsuchihashi (1980) demonstrated the high yield production of bis(methylsulfinyl)methane through the oxidation process, highlighting the importance of sulfoxides and sulfones in chemical synthesis (Ogura, Suzuki, & Tsuchihashi, 1980).
Biochemical Assays
Gérard-Monnier and colleagues (1998) developed a colorimetric assay for lipid peroxidation using methanesulfonic acid, showcasing the application of sulfonyl compounds in biochemical research. This assay allows for the measurement of malondialdehyde and 4-hydroxyalkenals, providing a tool for studying oxidative stress in biological samples (Gérard-Monnier et al., 1998).
Microbial Metabolism
Kelly and Murrell (1999) discussed the microbial metabolism of methanesulfonic acid, highlighting its role in the biogeochemical cycling of sulfur. This study demonstrates the ecological and environmental significance of sulfonyl compounds, particularly in the context of atmospheric chemistry and microbial ecology (Kelly & Murrell, 1999).
Enzyme Inhibitors
The synthesis and inhibition activities of furan sulfonylhydrazones against carbonic anhydrase I, as researched by Gündüzalp et al. (2016), illustrate the potential of sulfonyl compounds as enzyme inhibitors. This work contributes to the development of therapeutic agents targeting enzyme functions (Gündüzalp et al., 2016).
Material Science
Research on the structural and spectroscopic studies of sulfonate-phosphonate ligands and their interactions with metals, as conducted by Binkowska et al. (2001) and Shankar et al. (2011), highlights the application of sulfonyl compounds in the development of novel materials and catalysts. These studies provide insights into the design of self-assembling structures and their potential industrial applications (Binkowska et al., 2001); (Shankar et al., 2011).
Safety and Hazards
This compound is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, not breathing in dust, vapor, mist, or gas, and not ingesting the compound .
Wirkmechanismus
Target of Action
This compound is a relatively new entity and its specific molecular targets are still under investigation .
Mode of Action
It is believed to interact with its targets in a way that alters their normal functioning .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It is likely that factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .
Eigenschaften
IUPAC Name |
4,5-dichloro-2-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBPZTOZFWUFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5R,9'Ar)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]-3-yl]-2-chloroethanone](/img/structure/B2892262.png)
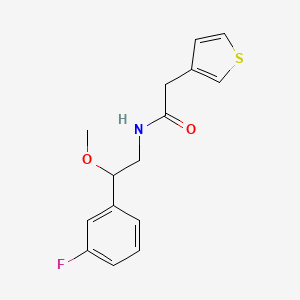
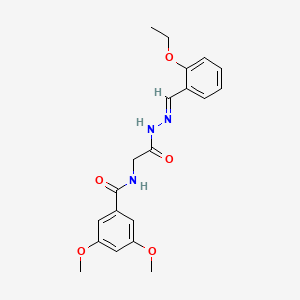
![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2892267.png)
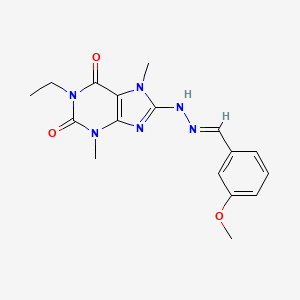
![5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid](/img/structure/B2892270.png)
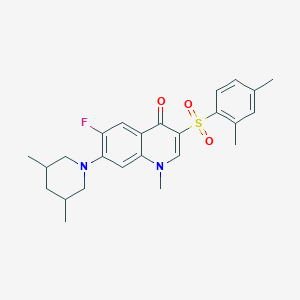
![3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2892273.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2892274.png)

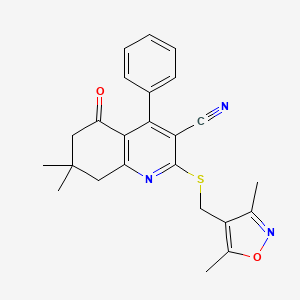
![Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2892277.png)
![(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892278.png)
